2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one 2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9367819
InChI: InChI=1S/C25H23N5O2/c1-14-4-9-19-15(2)27-25(29-21(19)10-14)30-24-26-13-20-22(28-24)11-17(12-23(20)31)16-5-7-18(32-3)8-6-16/h4-10,13,17H,11-12H2,1-3H3,(H,26,27,28,29,30)
SMILES: CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=C(C=C5)OC
Molecular Formula: C25H23N5O2
Molecular Weight: 425.5 g/mol

2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

CAS No.:

Cat. No.: VC9367819

Molecular Formula: C25H23N5O2

Molecular Weight: 425.5 g/mol

* For research use only. Not for human or veterinary use.

2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one -

Specification

Molecular Formula C25H23N5O2
Molecular Weight 425.5 g/mol
IUPAC Name 2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one
Standard InChI InChI=1S/C25H23N5O2/c1-14-4-9-19-15(2)27-25(29-21(19)10-14)30-24-26-13-20-22(28-24)11-17(12-23(20)31)16-5-7-18(32-3)8-6-16/h4-10,13,17H,11-12H2,1-3H3,(H,26,27,28,29,30)
Standard InChI Key DXIBYQSXDKTWNF-UHFFFAOYSA-N
SMILES CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=C(C=C5)OC
Canonical SMILES CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=C(C=C5)OC

Introduction

The compound 2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex heterocyclic organic molecule that combines both quinazoline and dihydroquinazolinone structures. Its molecular formula is C25H23N5O2, and it has a molecular weight of approximately 425.5 g/mol, although some sources may report variations in molecular weight due to differences in calculation or measurement methods. This compound features a dimethyl group at positions 4 and 7 of the quinazoline ring, an amino group at position 2, and a methoxyphenyl group at position 7 of the dihydroquinazolinone moiety. These structural elements contribute to its potential biological activities and pharmacological properties.

Synthesis and Chemical Reactivity

The synthesis of 2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one can be achieved through several methods, often involving multi-step organic reactions. The specific conditions, such as solvents, temperatures, and catalysts, significantly influence the yield and purity of the final product. The compound's reactivity can be explored through various synthetic pathways, allowing for modifications to enhance its properties or create derivatives with improved biological activities.

Biological Activities and Potential Applications

Research indicates that compounds similar to 2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one exhibit diverse biological activities. Preliminary studies suggest potential interactions with molecular targets involved in cancer proliferation and glucose metabolism. The unique structural framework of this compound, combining quinazoline and dihydroquinazolinone moieties, may confer distinct biological properties not found in simpler analogs, making it a valuable candidate for further research in medicinal chemistry.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-(4-Methoxyquinazolin-2-yloxy)-N,N-dimethylbenzamideQuinazoline + methoxyAntitumor
6-(Phenylthio)pyrimidin-4(3H)-onePyrimidine + thioetherAntimicrobial
5-(4-Methoxyphenyl)-1H-pyrazolePyrazole + methoxyAnti-inflammatory
2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-oneQuinazoline + dihydroquinazolinonePotential anticancer and metabolic regulation

Future Research Directions

Given the potential biological activities of 2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one, future research should focus on detailed interaction studies to understand its mechanism of action. This includes investigating its binding affinity to specific molecular targets and evaluating its efficacy in preclinical models. Additionally, exploring various synthetic pathways to modify the compound and create derivatives with enhanced pharmacological profiles is crucial for advancing its applications in medicinal chemistry.

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